molecular formula C10H9F3N2O2 B7857807 N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline

N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline

Cat. No.: B7857807
M. Wt: 246.19 g/mol
InChI Key: FCINCBAJSAOVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline: is an organic compound with the molecular formula C10H9F3N2O2 and a molecular weight of 246.19 g/mol This compound is characterized by the presence of a cyclopropyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and trifluoromethyl groups, play a crucial role in its binding affinity and selectivity towards these targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

    4-nitro-3-(trifluoromethyl)aniline: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.

    N-cyclopropyl-4-nitroaniline: Lacks the trifluoromethyl group, which may influence its lipophilicity and pharmacokinetic properties.

    N-cyclopropyl-3-(trifluoromethyl)aniline: Lacks the nitro group, which may alter its potential biological activities.

The presence of the cyclopropyl, nitro, and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications compared to its analogs.

Properties

IUPAC Name

N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-7(14-6-1-2-6)3-4-9(8)15(16)17/h3-6,14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCINCBAJSAOVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.